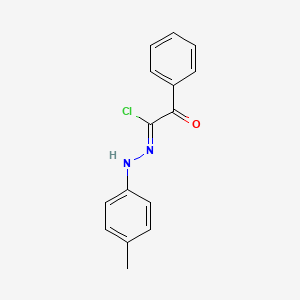

N-(4-Methylphenyl)-2-oxo-2-phenylethanehydrazonoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Methylphenyl)-2-oxo-2-phenylethanehydrazonoyl chloride, also known as 4-methylbenzohydrazide, is an organic compound with the molecular formula C9H9ClN2O. It is an important intermediate in the synthesis of many pharmaceuticals and pesticides. It is a white, crystalline solid that is soluble in organic solvents. It is a versatile reagent with a wide range of applications in organic synthesis.

Scientific Research Applications

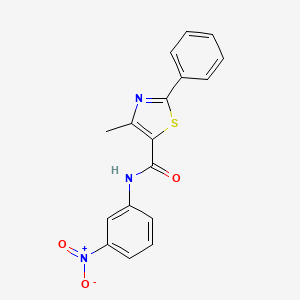

Heterocyclic Compound Synthesis

N-(4-Methylphenyl)-2-oxo-2-phenylethanehydrazonoyl chloride and its derivatives are prominent in synthesizing heterocyclic compounds. Moussa et al. (2023) highlighted its role in producing 5-arylimino-1,3,4-thiadiazole derivatives through reactions with N-arylcyanothioformamides. These derivatives are significant due to their diverse functional groups and potential biological activities. The synthesis features mild conditions, broad substrate scope, and high yields, with structures confirmed by X-ray diffraction and NMR spectroscopy, demonstrating the compound's utility in creating complex molecular structures (Moussa et al., 2023).

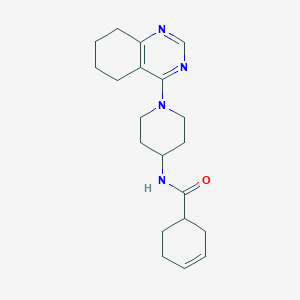

Mesogenic Property Exploration

N-(4-Methylphenyl)-2-oxo-2-phenylethanehydrazonoyl chloride derivatives have been used to explore mesogenic properties in materials science. Prajapati and Modi (2010) synthesized rod-shaped and bent-shaped mesogenic oxadiazoles and thiadiazoles by cyclizing related compounds, investigating their mesomorphic properties. These studies are crucial for understanding liquid crystalline behavior in materials (Prajapati & Modi, 2010).

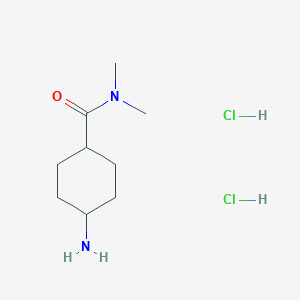

Catalytic and Polymer Applications

The compound and its derivatives have catalytic applications and relevance in polymer production. For instance, Qian et al. (2011) explored iron(III) amine-bis(phenolate) complexes using derivatives of N-(4-Methylphenyl)-2-oxo-2-phenylethanehydrazonoyl chloride for catalytic alkylation of aryl Grignard reagents. Such research is pivotal for advancing synthetic methodologies in organic chemistry and material science (Qian et al., 2011).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for N-(4-Methylphenyl)-2-oxo-2-phenylethanehydrazonoyl chloride.

Mode of Action

Related compounds often interact with their targets through processes such as free radical reactions, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds are known to affect a variety of pathways, leading to diverse biological activities .

Result of Action

Related compounds have been shown to have diverse biological activities, suggesting that n-(4-methylphenyl)-2-oxo-2-phenylethanehydrazonoyl chloride may have similar effects .

properties

IUPAC Name |

(1Z)-N-(4-methylphenyl)-2-oxo-2-phenylethanehydrazonoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c1-11-7-9-13(10-8-11)17-18-15(16)14(19)12-5-3-2-4-6-12/h2-10,17H,1H3/b18-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHCZZQUWWMHBV-SDXDJHTJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN=C(C(=O)C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/N=C(/C(=O)C2=CC=CC=C2)\Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-5-fluoro-N-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2631737.png)

![1-benzyl-N-isopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2631741.png)

![2-Chloro-N-[1-(2-morpholin-4-ylethyl)-2-oxopiperidin-3-yl]propanamide](/img/structure/B2631742.png)

![(4-((4-fluorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2631743.png)

![6-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2631747.png)

![5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2631753.png)

![4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2631756.png)

![6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole](/img/structure/B2631760.png)